Cas no 2229221-50-3 (tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate)
tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate
- EN300-1879449
- tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate
- Carbamic acid, N-[1-methyl-1-(5-nitro-2-furanyl)-2-oxoethyl]-, 1,1-dimethylethyl ester
- DTXSID801126736
- 2229221-50-3
-
- Inchi: 1S/C12H16N2O6/c1-11(2,3)20-10(16)13-12(4,7-15)8-5-6-9(19-8)14(17)18/h5-7H,1-4H3,(H,13,16)
- InChI Key: PQBUEGFOZBGLEE-UHFFFAOYSA-N
- SMILES: O(C(NC(C=O)(C)C1=CC=C([N+](=O)[O-])O1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 284.10083623g/mol
- Monoisotopic Mass: 284.10083623g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 114Ų
tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1879449-1g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 1g |
$1599.0 | 2023-09-18 | ||
| Enamine | EN300-1879449-5g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 5g |
$4641.0 | 2023-09-18 | ||
| Enamine | EN300-1879449-10g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 10g |
$6882.0 | 2023-09-18 | ||
| Enamine | EN300-1879449-0.05g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 0.05g |
$1344.0 | 2023-09-18 | ||
| Enamine | EN300-1879449-0.1g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 0.1g |
$1408.0 | 2023-09-18 | ||
| Enamine | EN300-1879449-0.25g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 0.25g |
$1472.0 | 2023-09-18 | ||
| Enamine | EN300-1879449-0.5g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 0.5g |
$1536.0 | 2023-09-18 | ||
| Enamine | EN300-1879449-1.0g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 1g |
$1599.0 | 2023-06-01 | ||
| Enamine | EN300-1879449-2.5g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 2.5g |
$3136.0 | 2023-09-18 | ||
| Enamine | EN300-1879449-5.0g |
tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate |
2229221-50-3 | 5g |
$4641.0 | 2023-06-01 |
tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate
Comprehensive Overview of tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2229221-50-3)
The compound tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2229221-50-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a 5-nitrofuran moiety and a tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of novel antimicrobial and anticancer agents. The presence of the nitrofuran ring, known for its electron-withdrawing properties, enhances the compound's reactivity, making it a versatile building block in organic chemistry.
In recent years, the demand for nitrofuran derivatives has surged due to their broad-spectrum biological activities. The tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate is no exception, as it serves as a precursor for synthesizing compounds with potential therapeutic benefits. Its CAS No. 2229221-50-3 is frequently searched in scientific databases, reflecting its growing importance in medicinal chemistry. The compound's stability under various conditions and its compatibility with multiple reaction pathways further contribute to its popularity among synthetic chemists.
One of the key trends in modern drug development is the exploration of nitrofuran-based scaffolds for targeting resistant bacterial strains. The 5-nitrofuran-2-yl group in tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate has shown promise in this regard, as it can interfere with microbial DNA synthesis. This aligns with the global focus on combating antibiotic resistance, a topic frequently discussed in both academic and public forums. Researchers are also investigating its role in modulating oxidative stress pathways, which could have implications for treating inflammatory diseases.
The synthesis of tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate typically involves multi-step organic reactions, including protection-deprotection strategies and coupling reactions. The tert-butyl carbamate (Boc) group is particularly useful in peptide synthesis, as it provides temporary protection for amine functionalities. This feature has made the compound a staple in combinatorial chemistry and high-throughput screening platforms. Its CAS No. 2229221-50-3 is often referenced in patents and research papers, underscoring its relevance in intellectual property related to pharmaceutical innovations.
From an analytical perspective, tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the purity and identity of the compound, which is critical for its application in drug development. The nitrofuran moiety's distinct UV absorption properties also facilitate its detection in complex mixtures, making it a useful marker in metabolic studies. As the pharmaceutical industry increasingly adopts AI-driven drug design, compounds like this are being screened virtually for their binding affinities to target proteins.
Environmental and safety considerations are also paramount when working with nitrofuran derivatives. While tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate is not classified as hazardous, proper handling protocols are recommended to minimize exposure. This aligns with the broader industry shift toward green chemistry principles, which emphasize reducing waste and using safer reagents. The compound's biodegradability and ecotoxicological profile are areas of ongoing research, particularly as regulatory agencies tighten guidelines for chemical usage.
In conclusion, tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2229221-50-3) represents a fascinating intersection of synthetic chemistry and biomedical research. Its structural features, such as the 5-nitrofuran-2-yl and tert-butyl carbamate groups, offer multiple avenues for innovation in drug design. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in both academic and industrial settings. Its applications in addressing pressing health challenges, such as antimicrobial resistance and chronic inflammation, further highlight its significance in contemporary research.
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